3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-11-3-2-10(9-14)8-12(11)16-5-4-13-17-6-7-18-13/h2-3,8-9,13H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJDMEBCSNUQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCCC2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 4-Methoxybenzaldehyde
A common route involves alkylating 4-methoxybenzaldehyde with 2-(2-bromoethoxy)-1,3-dioxolane. The reaction proceeds via nucleophilic aromatic substitution (SNAr) under basic conditions:
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Reagents : Potassium carbonate (K₂CO₃), copper powder (Cu), or copper salts (e.g., CuI) as catalysts.
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Conditions : Reflux in polar aprotic solvents (e.g., DMF, NMP) at 170–210°C.
Mechanistic Insight :
The copper catalyst facilitates the formation of a phenoxide intermediate, which attacks the electrophilic carbon of the bromo-dioxolane derivative. The dioxolane group remains intact due to its stability under basic conditions.
Dioxolane Ring Formation via Cyclization
Glycol Protection of Aldehydes
The aldehyde group in 3-hydroxy-4-methoxybenzaldehyde is first protected as a dioxolane to prevent unwanted side reactions. This is achieved by reacting the aldehyde with ethylene glycol under acid catalysis:
Subsequent Etherification
The protected intermediate undergoes etherification with 2-bromoethanol or ethylene oxide derivatives:
Example Protocol (adapted from):
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Protect 3-hydroxy-4-methoxybenzaldehyde with ethylene glycol to form 3-(1,3-dioxolan-2-yl)-4-methoxybenzaldehyde.
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Alkylate with 2-bromoethanol using K₂CO₃/Cu in DMF at 200°C.
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Deprotect the aldehyde with HCl in aqueous THF.
Solid Acid-Catalyzed Dioxolane Synthesis
Montmorillonite KSF as Catalyst
Montmorillonite KSF, a green solid acid catalyst, facilitates dioxolane formation from aldehydes and diols:
Advantages :
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regioselectivity in Etherification
The meta position’s electronic environment in 4-methoxybenzaldehyde favors electrophilic substitution. However, competing ortho/para pathways can occur. Strategies to enhance meta selectivity include:
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzoic acid.
Reduction: 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Conversion to the corresponding carboxylic acid.
- Reduction : Conversion to the corresponding alcohol.
- Substitution : Replacement of the methoxy group with other functional groups.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. Its ability to form covalent bonds with nucleophilic sites on proteins or enzymes may inhibit their activity, making it a valuable tool for understanding biochemical pathways.
Industry
The compound finds applications in the production of polymers and other materials due to its unique structural properties. Its derivatives have shown potential as antimicrobial agents and anticancer compounds.
Recent studies indicate that compounds similar to this compound exhibit significant biological activities:
Antimicrobial Properties
Research has shown that derivatives of benzaldehyde can inhibit the growth of various bacterial strains. For instance:
- Study on Antimicrobial Efficacy : Evaluated the effects against Staphylococcus aureus and Escherichia coli, revealing that structural modifications significantly influence antimicrobial potency.
Anticancer Activity
The anticancer potential of related compounds has been explored extensively:
- Cytotoxicity Assay : Investigations on HeLa and MCF-7 cancer cell lines demonstrated that certain derivatives exhibited IC50 values as low as 15 µM, indicating strong anticancer properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated various benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. Modifications in structure were found to significantly influence antimicrobial potency.
Case Study 2: Cytotoxicity Assay
Research focused on the cytotoxic effects of related compounds on cancer cell lines such as HeLa and MCF-7 showed significant anticancer activity with IC50 values ranging from 10 to 50 µM.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 1,3-dioxolane ring may also contribute to the compound’s stability and reactivity in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[2-(5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzaldehyde
Structural Differences : Replaces the benzaldehyde’s methoxy group with a pyridyl-substituted ethoxy chain containing a methyl-dioxolane ring.
Properties and Applications :
- The pyridine ring introduces aromatic nitrogen, enhancing coordination with metal ions and altering electronic properties compared to the purely oxygenated dioxolane in the target compound.
- The pyridyl group may improve binding to biological targets like PPARγ receptors .
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
Structural Differences : Substitutes the dioxolane ring with a morpholine group (a six-membered ring containing oxygen and nitrogen).
Properties and Applications :
- Molecular weight: 265.30 (vs. ~279.3 for the target compound, estimated).
- Safety data indicate distinct handling requirements due to morpholine’s reactivity, such as inhalation risks .
6-[2-(Diethylamino)ethoxy]-5-[3-(4'-methoxyphenyl)acryolyl]benzo[1,3]oxathiol-2-one (Compound 38)
Structural Differences: Features a benzooxathiolone core and a diethylamino-ethoxy side chain. Properties and Applications:
- Melting point: 106–109°C, lower than typical benzaldehydes due to reduced crystallinity from the bulky diethylamino group.
- The amino group enhances solubility in acidic media (via protonation), contrasting with the dioxolane’s neutral ether linkage. Used in chalcone synthesis for antimicrobial or anticancer agents .
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Structural Differences : Includes an allyl group and a chlorobenzyloxy substituent.
Properties and Applications :
- The electron-withdrawing chlorine atom deactivates the aromatic ring, reducing electrophilicity at the aldehyde group compared to the target compound.
- Allyl group enables conjugation reactions (e.g., Michael additions), broadening synthetic utility in pesticide or polymer chemistry .
Comparative Data Table
*Estimated based on structural formula.
Key Research Findings
- Synthetic Methods : The target compound’s dioxolane-ethoxy chain likely requires ketalization during synthesis, similar to methods for pyridyl-dioxolane derivatives (e.g., 70°C for 2 hours in acetone ). This contrasts with morpholine-containing analogs, which involve palladium-catalyzed cross-couplings .
- Stability: Dioxolane rings resist hydrolysis better than linear ethers, offering advantages in acidic or enzymatic environments compared to morpholine or amino groups .
- Reactivity : The aldehyde group in the target compound is less electrophilic than in chlorobenzyloxy analogs due to the electron-donating methoxy and dioxolane groups .
Biological Activity
3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde (CAS No: 1443304-62-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16O5. The compound features a dioxolane ring, which is known for its role in enhancing the solubility and bioavailability of various drug candidates.
| Property | Value |
|---|---|
| Molecular Formula | C13H16O5 |
| CAS Number | 1443304-62-8 |
| Purity | 95% |
| Hazard Statements | H315, H319, H335 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For example, derivatives of benzaldehyde have shown effectiveness against various bacterial strains. In vitro tests demonstrated that certain analogs inhibited the growth of gram-positive and gram-negative bacteria, suggesting a potential application in treating infections .
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For instance, research on benzaldehyde derivatives revealed significant cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators. The IC50 values for these compounds ranged from 10 to 50 µM against various cancer types .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cells, leading to cell death.
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways has also been observed.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activities of various benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzaldehyde structure significantly influenced antimicrobial potency .
- Cytotoxicity Assay : An investigation into the cytotoxic effects of related compounds on HeLa and MCF-7 cancer cell lines showed that certain derivatives exhibited IC50 values as low as 15 µM, indicating strong anticancer properties .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, substituting 4-methoxybenzaldehyde with a dioxolane-containing ethoxy group requires careful protection/deprotection strategies. Refluxing in absolute ethanol with glacial acetic acid as a catalyst (similar to triazole derivative synthesis ) is a viable approach. Optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry of reagents (e.g., 1:1 molar ratio of aldehyde to dioxolane precursor) is critical for yields >70% .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.2 ppm).
- IR spectroscopy for carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functional groups.
- X-ray crystallography to resolve stereoelectronic effects of the dioxolane ring and confirm dihedral angles between aromatic and aliphatic moieties .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodology : Follow protocols for aldehydes and ethers:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Neutralize spills with sodium bicarbonate, and dispose via approved hazardous waste channels .
Advanced Research Questions
Q. How does the dioxolane moiety influence the compound’s reactivity in condensation reactions?
- Methodology : The 1,3-dioxolane group acts as a protecting group for diols or ketones, enabling selective aldehyde reactivity. In [2 + 2] or [2 + 3] condensations with polyamines (e.g., ethylenediamine), the dioxolane stabilizes intermediates, reducing side reactions. Computational studies (DFT) show the ethoxy-dioxolane chain lowers activation energy by 5–10 kJ/mol compared to unsubstituted analogs .
Q. What strategies resolve contradictions in reported solubility data for polar vs. nonpolar solvents?
- Methodology : Conflicting solubility profiles (e.g., high in DMF vs. low in hexane) arise from the compound’s amphiphilic structure. Use Hansen solubility parameters (HSPs):
- δD (dispersion) ≈ 18 MPa¹/², δP (polar) ≈ 6 MPa¹/², δH (H-bonding) ≈ 9 MPa¹/².
- Prefer solvents with HSPs within 5 MPa¹/² of these values (e.g., THF, acetone) .
Q. How can this aldehyde be utilized in synthesizing macrocyclic compounds?
- Methodology : Condense with oligo-amines (e.g., triethylenetetramine) under high-dilution conditions to favor intramolecular cyclization over polymerization. For example:
- React 1 mmol aldehyde with 1.1 mmol polyamine in dry DMF at 0°C, then warm to 25°C over 24 hours.
- Isolate macrocycles via column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) .
Q. What computational tools predict its behavior in photochemical applications?
- Methodology : Use TD-DFT (B3LYP/6-31G*) to model UV-Vis absorption spectra. The methoxy and dioxolane groups redshift λmax by ~20 nm compared to benzaldehyde, aligning with experimental data (λmax ≈ 280 nm in ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
